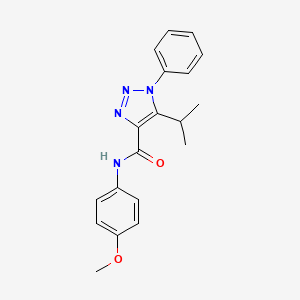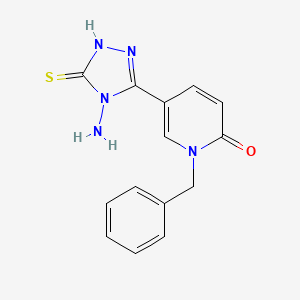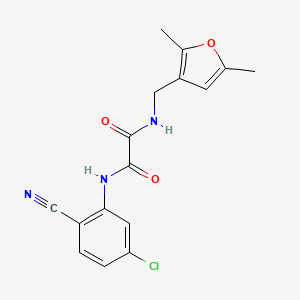
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Derivative Synthesis
The compound is utilized in the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes. This approach has led to the production of tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions leverage the oxidative carbonylation of 4-yn-1-ones containing different substituents, offering a route to diverse chemical structures in satisfactory yields. The reaction conditions involve methanol or methanol/acetonitrile mixtures at moderate temperatures, utilizing catalytic amounts of PdI(2) in conjunction with KI under a specific mixture of CO and air, showcasing the compound's versatility in facilitating complex chemical transformations (Bacchi et al., 2005).
Antioxidant and Anticancer Activity
Novel derivatives of this compound have exhibited significant antioxidant and anticancer properties. Specifically, the antioxidant activity of certain derivatives has been found to surpass that of well-known antioxidants like ascorbic acid. Additionally, these derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, highlighting the compound's potential in medicinal chemistry for cancer treatment (Tumosienė et al., 2020).
Synthesis and Antimicrobial Activities
The compound is central to the synthesis of new 1,2,4-triazole derivatives which have shown good to moderate antimicrobial activities. These derivatives, synthesized from various ester ethoxycarbonylhydrazones and primary amines, have been effective against test microorganisms, indicating the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Photophysical Properties and DFT Computations
N-2-Aryl-1,2,3-Triazoles derivatives of the compound have been identified as novel blue-emitting fluorophores. These derivatives have been synthesized and studied for their absorption, emission, quantum yields, and dipole moments in various solvents. Theoretical data obtained by DFT and TD-DFT computations align well with experimental results, showcasing the compound's application in the field of fluorescent materials and its potential use in optical devices and sensors (Padalkar et al., 2015).
Cytotoxicity and Molecular Docking Studies
Derivatives of this compound have been synthesized and shown significant cytotoxicity against breast cancer cell lines, with certain compounds exhibiting promising cytotoxicity compared to standard drugs like Doxorubicin. Additionally, molecular docking studies have indicated strong interactions with tyrosine kinase active sites, further underlining the compound's potential in cancer treatment and its role in the design of new therapeutic agents (Shinde et al., 2022).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-7-5-4-6-8-15)19(24)20-14-9-11-16(25-3)12-10-14/h4-13H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXBZUCOAVQVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2826941.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2826946.png)
![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

![2-chloro-4-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2826950.png)

![N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2826954.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

